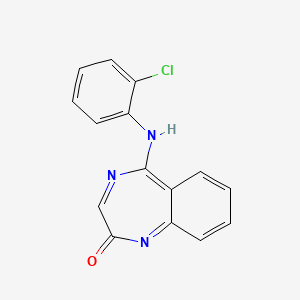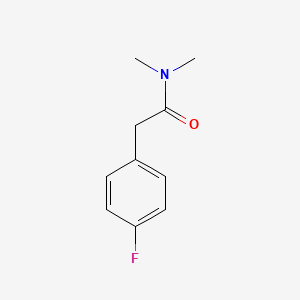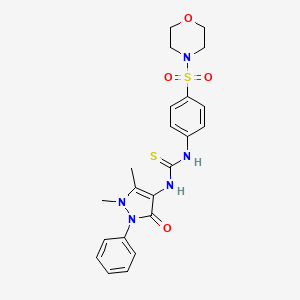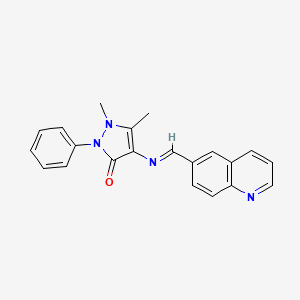
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the class of benzodiazepines. It was first synthesized in the 1970s and has since been widely used in scientific research as a ligand for the peripheral benzodiazepine receptor (PBR). The PBR is a transmembrane protein that is involved in a variety of physiological processes, including the regulation of mitochondrial function and the immune response.
作用機序
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 binds to the PBR with high affinity, leading to a conformational change in the receptor. This conformational change is thought to activate downstream signaling pathways that regulate mitochondrial function and the immune response. The exact mechanism of action of 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 is still under investigation, but it is thought to involve the modulation of intracellular calcium levels and the regulation of gene expression.
Biochemical and physiological effects:
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase mitochondrial respiration and ATP production, as well as to modulate the immune response by regulating the production of cytokines and chemokines. 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 in scientific research is its high affinity for the PBR, which allows for the specific modulation of PBR-mediated signaling pathways. 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 is also relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for research on 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864. One area of interest is the development of more potent and selective ligands for the PBR. Another area of interest is the investigation of the role of the PBR in the pathogenesis of various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases. Finally, the development of new methods for the delivery of 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 to specific tissues or cells could enable more targeted modulation of PBR-mediated signaling pathways.
合成法
The synthesis of 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 involves the reaction of 2-amino-5-chlorobenzophenone with ethyl oxalyl chloride to form an intermediate product, which is then reacted with ammonia to yield the final product. The synthesis of 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 has been extensively used in scientific research as a ligand for the PBR. The PBR is expressed in a variety of tissues, including the brain, immune cells, and peripheral organs. 5-(2-Chloroanilino)-1,4-benzodiazepin-2-one 5-4864 has been used to study the role of the PBR in a variety of physiological processes, including the regulation of mitochondrial function, the immune response, and the pathogenesis of neurodegenerative diseases.
特性
IUPAC Name |
5-(2-chloroanilino)-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-11-6-2-4-8-13(11)19-15-10-5-1-3-7-12(10)18-14(20)9-17-15/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETAKRDXHHCMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C3C=CC=CC3=NC(=O)C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroanilino)-1,4-benzodiazepin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B7464231.png)
![(4E)-4-[[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B7464233.png)



![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)
![3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7464275.png)

![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)
![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)
![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)
